molecular formula C10H11Cl2N3O4 B3231012 Tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate CAS No. 1313726-52-1

Tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate

Cat. No.: B3231012
CAS No.: 1313726-52-1
M. Wt: 308.11 g/mol
InChI Key: NWXQGNYMZVZRER-UHFFFAOYSA-N
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Description

Tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate (CAS: 1313726-52-1) is a nitro-substituted pyridine derivative with the molecular formula C₁₀H₁₁Cl₂N₃O₄ and a molar mass of 308.12 g/mol . The compound features a tert-butyl carbamate group at position 4, chlorine substituents at positions 2 and 6, and a nitro group at position 3 of the pyridine ring. It is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of heterocyclic compounds with biological activity.

Properties

IUPAC Name

tert-butyl N-(2,6-dichloro-3-nitropyridin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3O4/c1-10(2,3)19-9(16)13-5-4-6(11)14-8(12)7(5)15(17)18/h4H,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXQGNYMZVZRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate typically involves the reaction of 2,6-dichloro-3-nitropyridine with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining precise control over reaction conditions, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Products vary depending on the nucleophile used, resulting in different substituted pyridine derivatives.

    Reduction: The major product is the corresponding amino derivative of the pyridine ring.

    Oxidation: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

Scientific Research Applications

Tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compound for Comparison: Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate

The most structurally analogous compound is tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate (CAS: 1616434-23-1), which shares the same pyridine core and tert-butyl carbamate group but replaces the nitro group at position 3 with an amino group (-NH₂). Its molecular formula is C₁₀H₁₃Cl₂N₃O₂, with a molar mass of 278.14 g/mol .

Tabulated Comparison
Property Tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate
CAS Number 1313726-52-1 1616434-23-1
Molecular Formula C₁₀H₁₁Cl₂N₃O₄ C₁₀H₁₃Cl₂N₃O₂
Molar Mass (g/mol) 308.12 278.14
Substituent at Position 3 Nitro (-NO₂) Amino (-NH₂)
Key Functional Groups Carbamate, nitro, chloro Carbamate, amino, chloro
Electron Effects Electron-withdrawing (nitro) Electron-donating (amino)
Synthetic Utility Precursor for reduction to amino derivatives Intermediate for imidazo[4,5-c]pyridine synthesis

Biological Activity

Tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H11Cl2N3O4C_{10}H_{11}Cl_2N_3O_4 and a molecular weight of approximately 308.11 g/mol. It features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions, a nitro group at the 3 position, and a tert-butyl carbamate moiety. Its pale-yellow to yellow-brown solid form has a density of about 1.3 g/cm³ and a boiling point of approximately 309.6 °C at 760 mmHg .

This compound interacts with various biological macromolecules such as proteins and nucleic acids. The presence of both chlorine and nitro groups enhances its reactivity and allows it to participate in redox reactions. The carbamate group can form hydrogen bonds with biological molecules, influencing cellular processes such as apoptosis and cell signaling pathways .

Key Mechanisms Identified:

  • Interaction with Cellular Receptors : The compound may bind to specific receptors or enzymes, which could modulate cellular responses.
  • Influence on Apoptosis Pathways : Studies suggest that it could affect apoptotic pathways, potentially offering neuroprotective effects similar to other aromatic carbamates .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results that warrant further exploration in drug development .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions within biological systems. The following table summarizes its comparison with related compounds:

Compound NameUnique Features
Tert-butyl (2-chloropyridin-4-yl)carbamateContains only one chlorine atom without nitro substitution
Tert-butyl (6-nitropyridin-3-yl)carbamateDifferent substitution pattern on the pyridine ring
Tert-butyl (2,6-dibromo-3-nitropyridin-4-yl)carbamateContains bromine instead of chlorine; offers different reactivity

The unique combination of chlorine and nitro groups in this compound contributes to its distinct chemical properties compared to its analogs .

Case Studies and Research Findings

Recent studies have explored the biological activity of various derivatives related to this compound:

  • Neuroprotective Activity : A library of aromatic carbamates showed neuroprotective effects in human induced pluripotent stem cell-derived neurons. Similar compounds were able to protect up to 80% of neurons against etoposide-induced apoptosis at low concentrations .
  • Antimicrobial Testing : Preliminary tests indicated that this compound could inhibit the growth of specific bacterial strains, suggesting potential applications in treating infections .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate, and how does the nitro group influence regioselectivity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A base-mediated reaction (e.g., triethylamine) between 2,6-dichloro-3-nitropyridin-4-amine and tert-butyl isocyanate can form the carbamate group. The nitro group at position 3 is introduced via nitration prior to carbamate formation, leveraging its electron-withdrawing nature to direct substitution patterns. Reaction optimization should include temperature control (0–25°C) and inert atmospheres to prevent byproducts .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns, with 2D experiments (e.g., COSY, HSQC) resolving overlapping signals from the pyridine ring and tert-butyl group.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (calc. for C10H10Cl2N3O4\text{C}_{10}\text{H}_{10}\text{Cl}_2\text{N}_3\text{O}_4: 314.00 g/mol).
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) using reversed-phase C18 columns and acetonitrile/water gradients .

Q. How should researchers handle storage and stability challenges associated with this compound?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). The nitro group increases susceptibility to photodegradation; stability testing via accelerated thermal analysis (40°C/75% RH) over 14 days is advised. Use anhydrous solvents (e.g., DMF, DCM) during handling to prevent hydrolysis of the carbamate .

Advanced Research Questions

Q. How does the nitro group at position 3 modulate the pyridine ring’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The nitro group’s strong electron-withdrawing effect activates the pyridine ring at positions ortho/para to itself, favoring NAS at position 4 (carbamate site) or 2/6 (chlorine sites). Computational studies (DFT) can predict activation energies for substitution pathways. Experimentally, reactivity is screened using amines or thiols under varying pH (e.g., 7–10) and catalysts (e.g., Cu(I)) .

Q. What strategies resolve contradictions in reported yields for Suzuki-Miyaura couplings involving this compound?

  • Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., deborylation or protodehalogenation). Mitigation strategies include:

  • Precatalyst Screening : Pd(PPh3_3)4_4 vs. XPhos Pd G3 for sterically hindered boronic acids.
  • Solvent Optimization : Use toluene/ethanol (4:1) with K2_2CO3_3 to enhance solubility and reduce hydrolysis.
  • Reaction Monitoring : In-situ 19F^{19}\text{F}-NMR tracks intermediate formation .

Q. How can computational models predict the compound’s bioactivity in enzyme inhibition studies?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases, cytochrome P450). The nitro group’s electronegativity and carbamate’s hydrogen-bonding capacity are key parameters.
  • QSAR Analysis : Correlate substituent effects (e.g., Cl, NO2_2) with inhibitory IC50_{50} values from analogous compounds.
  • Metabolic Stability Assays : Microsomal incubation (human/rat liver) assesses nitro-to-amine reduction pathways .

Q. What are the challenges in achieving regioselective deprotection of the tert-butyl carbamate under acidic conditions?

  • Methodological Answer : The tert-butyl group is typically cleaved with TFA/DCM (1:1 v/v). However, the nitro group may promote premature ring nitration under strong acids. Alternatives include:

  • Mild Deprotection : Use HCl in dioxane (4 M) at 0°C.
  • Protection/Deprotection Sequencing : Introduce acid-labile groups (e.g., Boc) post-carbamate formation to avoid side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate
Reactant of Route 2
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Tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate

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